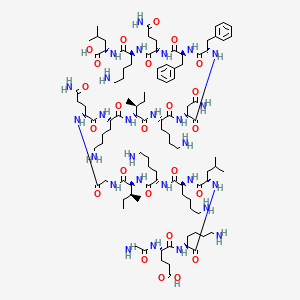
N-Acetyltyrosine
Overview
Description
N-acetyltyrosine is an N-acetyl-amino acid that is tyrosine with an amine hydrogen substituted by an acetyl group. It has a role as a human urinary metabolite. It is a tyrosine derivative, a N-acetyl-amino acid and a member of phenols. It is functionally related to a tyrosine.
This compound, also referred to as N-acetyl-L-tyrosine, is used in place of as a tyrosine precursor. [DB00135] is a non-essential amino acid with a polar side group. This compound is administered as parenteral nutrition or intravenous infusion due to its enhanced solubility compared to tyrosine. It is typically administered as a source of nutritional support where oral nutrition is inadequate or cannot be tolerated.
This compound is a natural product found in Saccharomyces cerevisiae with data available.
Mechanism of Action
Target of Action
N-Acetyltyrosine, also known as 2-acetamido-3-(4-hydroxyphenyl)propanoic acid, primarily targets the brain’s neurotransmitters . Specifically, it is a precursor to dopamine , a key neurotransmitter involved in mood regulation, motivation, attention, and motor control .
Mode of Action
This compound is used as a high solubility precursor to Tyrosine due to Tyrosine’s poor solubility . It is deacetylated to form Tyrosine . The brain utilizes the enzyme tyrosine hydroxylase for the conversion of L-Tyrosine to L-DOPA . The decarboxylation process of L-DOPA leads to the synthesis of the neurotransmitter dopamine .
Biochemical Pathways
This compound plays a crucial role in the synthesis of catecholamines, which include dopamine, norepinephrine, and epinephrine . These neurotransmitters play central roles in mental health, cognition, behavior, and stress response . The body needs a steady supply of tyrosine to maintain their production and keep physical and cognitive performance at peak levels .
Pharmacokinetics
This compound is administered as parenteral nutrition or intravenous infusion due to its enhanced solubility compared to tyrosine . This increased solubility and bioavailability suggest that this compound can more effectively cross the blood-brain barrier, a vital factor for influencing brain function .
Result of Action
The primary result of this compound’s action is the increased production of dopamine, a neurotransmitter that plays a key role in mood regulation, motivation, attention, and motor control . This can lead to improved cognitive function, particularly under conditions of stress .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, stress conditions can increase the metabolic requirements for protein, leading to an increased need for this compound . Additionally, the efficacy of this compound can be affected by the individual’s nutritional status, as it is typically administered as a source of nutritional support where oral nutrition is inadequate or cannot be tolerated .
Biochemical Analysis
Biochemical Properties
N-Acetyltyrosine participates in several biochemical reactions. It serves as a substrate for the enzyme tyrosinase, leading to the formation of N-acetyl-L-DOPA and/or N-acetyl-dopaquinone . Additionally, it can be decarboxylated to form N-arachidonoyl-L-tyramine in the presence of rat tissue homogenates . These interactions highlight the compound’s involvement in enzymatic processes that are crucial for various physiological functions.
Cellular Effects
This compound influences various cellular processes. It has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and epinephrine, which are essential for cognitive function and stress response . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by serving as a precursor to these neurotransmitters . This indicates its potential role in enhancing cognitive performance and mood regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its conversion to tyrosine, which is then used to synthesize neurotransmitters . The compound’s acetyl group enhances its solubility, allowing it to be more readily absorbed and utilized by the body . This conversion process involves deacetylation, which releases tyrosine to participate in the synthesis of catecholamines . These interactions underline the compound’s role in neurotransmitter production and regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, showing that it maintains its efficacy in enhancing cognitive function and stress response over short periods . Long-term studies indicate that continuous supplementation can sustain its beneficial effects on neurotransmitter levels and cognitive performance
Dosage Effects in Animal Models
Studies on animal models have shown that the effects of this compound vary with different dosages. At lower doses, the compound effectively enhances cognitive function and stress response without adverse effects . Higher doses may lead to headaches and fatigue, indicating a threshold beyond which the compound’s benefits diminish . These findings suggest the importance of optimizing dosage to achieve the desired effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that lead to the production of neurotransmitters. It is deacetylated to form tyrosine, which then participates in the synthesis of dopamine, norepinephrine, and epinephrine . These metabolic pathways are crucial for maintaining cognitive function and stress response. The compound’s role in these pathways highlights its importance in regulating neurotransmitter levels and supporting overall brain health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently due to its enhanced solubility . The compound can cross the blood-brain barrier, allowing it to reach the brain and participate in neurotransmitter synthesis . This efficient transport and distribution are essential for its role in enhancing cognitive function and stress response.
Subcellular Localization
This compound’s subcellular localization is influenced by its acetyl group, which enhances its solubility and allows it to be readily absorbed by cells . The compound is distributed throughout the cytosol and can reach various cellular compartments where it participates in neurotransmitter synthesis . This widespread localization supports its role in regulating cellular functions and maintaining cognitive health.
Properties
IUPAC Name |
2-acetamido-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHKINHBCWCHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859468 | |
| Record name | N-Acetyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2901-77-1, 537-55-3 | |
| Record name | N-Acetyl-DL-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-L-tyrosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10853 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-DL-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Acetyltyrosine?
A1: The molecular formula of this compound is C11H13NO4, and its molecular weight is 223.23 g/mol. []
Q2: How can this compound be characterized spectroscopically?
A2: Several spectroscopic techniques can be employed:
- Ultraviolet (UV) Spectroscopy: This method is particularly useful for studying the aromatic ring of this compound, revealing information about its electronic structure and interactions with other molecules. [, , , , ]
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound, such as the amide carbonyl and the phenolic hydroxyl group. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers detailed structural information. 1H, 13C, and 15N NMR have been used to study this compound and its interactions with enzymes. [, , , , , , ]
Q3: What is the role of the phenolic hydroxyl group in this compound's reactivity?
A3: The phenolic hydroxyl group is crucial for this compound's reactivity. It can participate in hydrogen bonding, undergo oxidation by enzymes like peroxidase, and form covalent bonds with reactive species. [, , , ]
Q4: How does this compound interact with the enzyme chymotrypsin?
A4: this compound acts as a substrate for chymotrypsin. Studies using 13C NMR have shown that the binding of this compound to chymotrypsin does not induce significant strain on the substrate molecule, suggesting a good fit within the enzyme's active site. []
Q5: Can this compound be utilized as a tyrosine source in humans, particularly in cases of renal failure?
A5: Research suggests that this compound is not efficiently hydrolyzed in humans and is largely excreted unchanged, making it a less effective tyrosine source compared to dipeptides like alanyltyrosine. This holds true even in patients with renal failure. []
Q6: What is the role of this compound in studies on ovoperoxidase and zona pellucida hardening?
A6: this compound, along with other tyrosine analogs, has been instrumental in demonstrating the role of ovoperoxidase in zona pellucida hardening. Its ability to inhibit hardening highlights the importance of free hydroxyl and ortho positions on the tyrosine ring for the crosslinking process catalyzed by the enzyme. []
Q7: How does this compound interact with Chlorine Dioxide (ClO2)?
A7: this compound reacts with ClO2 in a pH-dependent manner. The reaction rate increases significantly with increasing pH. The reaction primarily involves the phenoxide form of this compound and leads to the formation of N-acetyldopaquinone as the initial product. []
Q8: How is this compound metabolized in neonatal piglets?
A8: Studies in neonatal piglets have shown that this compound exhibits low bioavailability, with a high percentage being excreted in urine. Its use as a tyrosine precursor in total parenteral nutrition resulted in lower nitrogen balance and utilization compared to phenylalanine or glycyltyrosine. []
Q9: What insights have metabolomic studies provided regarding this compound in childhood atopic diseases?
A9: Several metabolomics studies have shown alterations in this compound levels in children with atopic diseases like asthma. This suggests potential disruptions in tyrosine metabolism pathways associated with these conditions, warranting further investigation into its role as a potential biomarker. []
Q10: How does this compound participate in photoinduced electron transfer reactions with ruthenium complexes?
A10: this compound can act as an electron donor in photoinduced electron transfer reactions with certain ruthenium complexes, particularly those containing the ligand 1,4,5,8-tetraazaphenanthrene (TAP). These reactions are pH-dependent and have been studied using techniques like photo-CIDNP. [, , ]
Q11: What is the role of this compound in studying the ultrafast fluorescence quenching of Atto655?
A11: this compound is a valuable probe for investigating the ultrafast fluorescence quenching dynamics of Atto655. It was found that the quenching mechanism involves a proton-coupled electron transfer process, as evidenced by the pH dependence of the quenching kinetics. []
Q12: How can this compound be used as a model compound in second-derivative ultraviolet spectroscopy?
A12: this compound ethyl ester in 55% methanol serves as a model compound for tyrosine in second-derivative UV spectroscopy. This method allows for the accurate quantitation of tyrosine in proteins, even in the presence of other aromatic amino acids. []
Q13: What are the advantages of using platinum-catalyzed hydrogen-deuterium exchange for labeling this compound?
A13: Platinum-catalyzed hydrogen-deuterium exchange provides a specific and efficient method for labeling the aromatic ring and benzylic protons of this compound. This technique is valuable for preparing deuterium-labeled peptides for NMR studies. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















